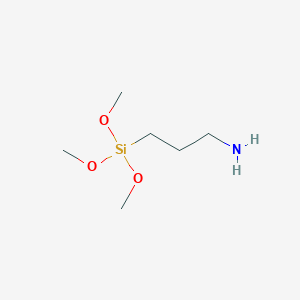

3-Aminopropyltrimethoxysilan

Übersicht

Beschreibung

3-Aminopropyltrimethoxysilane (3-APTMS) is an organosilane compound that is used in a wide range of applications. It is a colorless liquid that is soluble in water and organic solvents. It is a functionalized aminosilane, with a trimethoxysilyl group as the functional group. 3-APTMS is a versatile compound, with a variety of applications in science and industry.

Wissenschaftliche Forschungsanwendungen

Knochengewebstechnik

3-APTMS wird im Bereich der Knochengewebstechnik eingesetzt. Es wird mit Gold (Au) und Silber (Ag) Nanopartikel funktionalisiert und in Hydroxyapatit-Biokeramiken integriert. Diese Kombination überwindet die Einschränkungen von Hydroxyapatit, das trotz seiner hervorragenden Osteokonduktivität und Biokompatibilität unzureichende mechanische Eigenschaften und Anfälligkeit für Bakterien aufweist . Die Zugabe von Au/Ag-Nanopartikeln in Hydroxyapatit liefert ein Material mit geeigneten mechanischen, antibakteriellen und zellulären Reaktionen .

Silan-Kopplungsmittel

3-APTMS wird als Silan-Kopplungsmittel auf Silber-Nanopartikeln verwendet . Silan-Kopplungsmittel werden verwendet, um zwei unterschiedliche Materialien miteinander zu verbinden, wie z. B. bei der Verklebung von organischen Polymeren mit anorganischen Substraten. Sie sind besonders nützlich, um die Haltbarkeit und Leistung von Verbundwerkstoffen und Beschichtungen zu verbessern .

Silanisierungsprozesse

3-APTMS wird auch in Silanisierungsprozessen verwendet . Silanisierung ist ein Oberflächenmodifizierungsprozess, der die Bildung einer dünnen Silanschicht auf der Oberfläche eines Materials beinhaltet. Dieser Prozess wird verwendet, um die Oberflächeneigenschaften eines Materials zu verändern, wie z. B. seine Hydrophobie, Chemikalienbeständigkeit und Haftungseigenschaften .

Oberflächenmodifizierung von Titanat-Nanoröhren

3-APTMS wird verwendet, um oberflächenmodifizierte Titanat-Nanoröhren (TiNT) herzustellen . Titanat-Nanoröhren haben eine Vielzahl von Anwendungen, darunter Photokatalyse, Ionenaustausch und biomedizinische Anwendungen. Die Oberflächenmodifizierung mit 3-APTMS kann diese Anwendungen verbessern, indem die Stabilität, Dispergierbarkeit und Funktionalisierung der Nanoröhren verbessert werden .

Berechnungsspektroskopie

In der Berechnungsspektroskopie wird 3-APTMS verwendet, um eine vollständige Zuordnung der inelastischen Neutronenstreuspektren von Alkoxysilan-Derivaten zu liefern . Dieser Ansatz hilft beim Verständnis der Struktur und Dynamik molekularer Materialien

Wirkmechanismus

Target of Action

3-Aminopropyltrimethoxysilane (APTMS) is primarily targeted towards metal oxide nanoparticle (MONP) surfaces . It is used as a silane coupling agent for the surface modification of a variety of nanomaterials .

Mode of Action

APTMS functionalizes substrates with alkoxysilane molecules . It is frequently used in the process of silanization, which involves the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania .

Biochemical Pathways

The biochemical pathways affected by APTMS are primarily related to the surface modification of nanomaterials . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

Pharmacokinetics

It’s known that aptms forms a thermally stable layer on different substrates .

Result of Action

The result of APTMS action is the creation of a thermally stable layer on different substrates . This layer enhances the dispersibility and anti-bacterial property of the substrates . It also allows for the covalent attachment of organic films to metal oxides .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Aminopropyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania

Cellular Effects

The cellular effects of 3-Aminopropyltrimethoxysilane are primarily observed in its role as a silane coupling agent for surface modification of nanomaterials . It has been shown to form a thermally stable layer on different substrates

Molecular Mechanism

The molecular mechanism of 3-Aminopropyltrimethoxysilane involves its role as a catalyst in sol–gel silica polymerization . It is also employed as the functional monomer to create imprinted nanocavities for specific recognition of target molecules . The as-synthesized molecularly imprinted polymers (MIPs) exhibit ultra-high recognition capability .

Temporal Effects in Laboratory Settings

It is known that 3-Aminopropyltrimethoxysilane-based films form a thermally stable layer on different substrates , suggesting potential long-term stability.

Eigenschaften

IUPAC Name |

3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJECZPVISLOESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54115-51-4 | |

| Record name | 3-Aminopropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54115-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0038833 | |

| Record name | 3-(Trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw-colored liquid with an ammoniacal odor; [Gelest MSDS] | |

| Record name | 1-Propanamine, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13822-56-5 | |

| Record name | Aminopropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13822-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyltrimethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIMETHOXYSILYL)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MRY0C9SB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

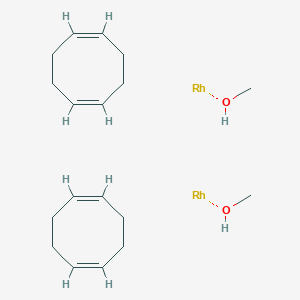

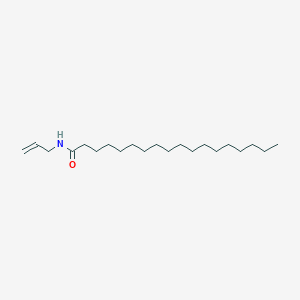

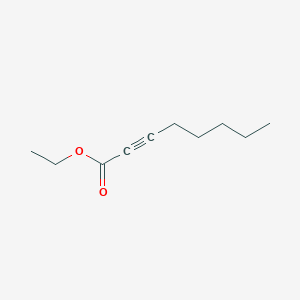

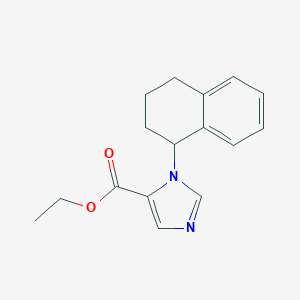

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: APTMS primarily interacts with surfaces possessing hydroxyl groups, like silica [, , ] or alumina []. This interaction occurs through a process called silanization, where the hydrolyzed silanol groups of APTMS condense with surface hydroxyl groups, forming stable Si-O-Si bonds [, , ]. This effectively anchors the aminopropyl group of APTMS to the surface, introducing amine functionality [, , , ]. This surface modification can lead to various downstream effects, such as altered hydrophilicity [, ], improved adhesion [, ], and the ability to bind to other molecules like dyes [] or enzymes [].

ANone:

- Spectroscopic Data:

- FTIR: Characteristic peaks are observed for N-H stretching (3300–3500 cm−1), C-H stretching (2800–3000 cm−1), Si-O-Si stretching (1000–1100 cm−1), and Si-C stretching (750–850 cm−1) [, , , ].

- NMR:

- XPS: Used to confirm the presence of silicon, nitrogen, and oxygen, and analyze the chemical environment of these elements on modified surfaces [, ].

A: While APTMS itself is not a catalyst, it plays a crucial role in heterogeneous catalysis by acting as a linker for immobilizing catalytic species onto solid supports []. For instance, it facilitates the anchoring of enzymes like chloroperoxidase [] and glucose oxidase [] onto mesoporous silica materials like SBA-15, enabling their use in continuous flow reactors. Additionally, APTMS can modify the surface properties of catalysts, influencing their activity and selectivity [].

A: Molecular dynamics simulations have been employed to investigate the interaction of APTMS with polymers like epoxy resin []. These simulations help understand the effect of APTMS on the thermo-mechanical properties of the composite material at a molecular level []. DFT calculations aid in interpreting spectroscopic data, like inelastic neutron scattering spectra, to gain insights into the intermolecular interactions of APTMS [].

A: Modifying the structure of APTMS can significantly affect its properties and applications. For instance, increasing the alkyl chain length between the amine and silane groups can improve the oil resistance of rubber composites [, ]. Using different aminosilanes with varying amine groups (mono-, di-, or triamine) can impact the separation efficiency in chromatographic applications [].

A: APTMS is typically used as a solution in organic solvents like toluene or ethanol []. The stability of these solutions is influenced by factors like moisture and storage conditions. Strategies to improve hydrolytic stability involve optimizing deposition conditions, such as using anhydrous solvents and controlling the reaction time [].

A: Several alternatives to APTMS exist, including other aminosilanes like 3-aminopropyltriethoxysilane (APTES) [, ], N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) [, , ], and 3-[2-(2-aminoethylamino)ethylamino]propyltrimethoxysilane [, ]. The choice of silane depends on the specific application and desired properties. For instance, APTES is often used interchangeably with APTMS, but the choice may depend on factors like hydrolysis rate and stability of the resulting layer []. Other surface modification techniques, like plasma treatment, can also be considered as alternatives.

ANone: While APTMS itself is not considered highly toxic, the production and disposal of APTMS-containing materials need careful consideration. Strategies for resource efficiency include optimizing reaction conditions to minimize waste and exploring the use of renewable resources in the synthesis of APTMS or its alternatives.

A: Research on APTMS benefits from access to a range of analytical techniques, including spectroscopy (FTIR, NMR, XPS) [, , , ], microscopy (SEM, TEM) [, ], and surface characterization tools [, ]. Computational resources for molecular modeling and simulations further enhance the understanding of APTMS behavior [].

A: APTMS research exemplifies cross-disciplinary collaboration, drawing expertise from chemistry, materials science, engineering, and biology. For example, its use in enzyme immobilization for biocatalysis [] requires knowledge from both chemistry and biotechnology. Similarly, its application in developing sensors for environmental monitoring [] involves contributions from chemistry, materials science, and environmental science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)